molecular formula C23H16Cl3N3O5 B2451877 methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 321571-33-9

methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2451877
CAS No.: 321571-33-9
M. Wt: 520.75
InChI Key: XJMQVSUYIMPLSF-UHFFFAOYSA-N
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Description

Methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C23H16Cl3N3O5 and its molecular weight is 520.75. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[1-(2-chlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)19-12(11-29(27-19)16-10-5-4-7-13(16)24)21-18(22(30)32-2)20(28-34-21)17-14(25)8-6-9-15(17)26/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQVSUYIMPLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)OC)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate (CAS No. 321571-33-9) is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. Its molecular formula is C23H16Cl3N3O5C_{23}H_{16}Cl_{3}N_{3}O_{5}, with a molar mass of 520.75 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives of pyrazole have shown significant inhibition of cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties : Compounds in the pyrazole family have been studied for their ability to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Biological Activity Data

Biological Activity IC50 Value (µg/mL) Cell Line Reference
Cytotoxicity< 10A549 (lung cancer)
Anti-inflammatory1.61 ± 1.92BV2 microglial cells
Antioxidant ActivityNot specifiedVarious cellular models

Case Studies

  • Cytotoxicity Against A549 Cells : In a study evaluating the anticancer properties of methyl derivatives of pyrazoles, this compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating potent activity .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited nitric oxide production in LPS-stimulated microglial cells, suggesting a mechanism for neuroprotective effects in models of neuroinflammation .
  • Oxidative Stress Reduction : The compound has been implicated in reducing oxidative stress markers in various cellular assays, indicating its potential as an antioxidant agent .

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cells. Its structural features allow it to interact with biological targets involved in cancer proliferation pathways .
  • Antimicrobial Properties : The presence of halogenated phenyl groups suggests potential antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth and could be developed into new antibiotics .

Medicinal Chemistry

The compound's unique structure offers opportunities for developing new therapeutic agents. Its derivatives may be explored for:

  • Targeting specific cancer cell lines.
  • Developing novel antimicrobial agents.

Agrochemicals

Given its structural characteristics, this compound may also find applications in agriculture:

  • As a potential herbicide or pesticide due to its ability to disrupt biological processes in pests.

Case Study 1: Anticancer Activity

A study published in Crystals demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity against various cancer cell lines. This compound was highlighted for its promising results in inhibiting cancer cell growth .

Case Study 2: Synthesis and Validation

Research conducted by Maslarska et al. focused on developing analytical methods for similar compounds using RP-HPLC techniques. This method was validated for precision and accuracy, ensuring reliable analysis of compounds with similar structures .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters (e.g., ethyl acetoacetate) to form pyrazole intermediates. This mirrors the cyclocondensation method used for analogous pyrazole-4-carboxylates .
  • Step 2 : Oxazole ring formation via cyclization, potentially using reagents like DMF-DMA (dimethylformamide dimethyl acetal) or thiourea derivatives, as seen in Biginelli-like reactions for fused heterocycles .
  • Step 3 : Functionalization of substituents (e.g., chlorophenyl groups) via nucleophilic aromatic substitution or cross-coupling reactions.
    Critical conditions include anhydrous environments, controlled temperatures (70–120°C), and catalysts like p-toluenesulfonic acid for cyclization .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring connectivity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while oxazole carbons appear at ~150–160 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar triazolothiadiazines .
  • HPLC-PDA : Assess purity (>95% recommended for biological studies), with C18 columns and acetonitrile/water gradients .

Q. How can researchers design initial stability studies for this compound under laboratory conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring decomposition via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation products using LC-MS .
  • Hydrolytic Stability : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Oxazole rings are prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved for this compound?

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-311++G** level) to assign signals accurately .
  • Purity Assessment : Recrystallize the compound using solvent systems like ethyl acetate/hexane and re-analyze melting points. Impurities as low as 5% can skew results .
  • Crystallographic Analysis : Resolve regiochemical ambiguities (e.g., pyrazole vs. isoxazole connectivity) via single-crystal X-ray diffraction .

Q. What experimental strategies optimize the yield of the oxazole ring formation step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or ionic liquids to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yields (e.g., 80% yield in 30 minutes at 100°C vs. 60% yield in 6 hours conventionally) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation) and adjust stoichiometry or solvent polarity accordingly .

Q. How can researchers evaluate the environmental fate of this compound using interdisciplinary approaches?

  • Abiotic Studies : Measure hydrolysis rates in aquatic systems (pH 7–9) and photodegradation under simulated sunlight. Chlorophenyl groups may persist in neutral conditions .
  • Biotic Studies : Use OECD 301F (ready biodegradability test) with activated sludge. Pyrazole rings are often resistant to microbial degradation .
  • Computational Modeling : Predict partition coefficients (log P) and bioaccumulation potential using EPI Suite or COSMOtherm .

Q. What methodologies address low reproducibility in biological activity assays for this compound?

  • Dose-Response Curves : Use at least 3 independent replicates with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory assays) .
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites that may contribute to observed effects .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm specificity toward suspected targets (e.g., kinase or receptor binding) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or solubility data?

  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which can alter melting points by 10–20°C .
  • Solvent Purity : Trace water or ethanol in DMSO can artificially increase solubility. Use Karl Fischer titration to verify solvent dryness .
  • Inter-Lab Calibration : Compare results across labs using standardized reference materials (e.g., NIST-traceable thermometers) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-Oxazole Hybrids

StepReagents/ConditionsYield RangeReferences
Pyrazole FormationPhenylhydrazine, ethyl acetoacetate, Δ60–75%
Oxazole CyclizationDMF-DMA, 100°C, N₂ atmosphere45–65%
ChlorinationPOCl₃, DMF, 0°C → RT70–85%

Q. Table 2. Stability Profile in Aqueous Buffers

pHTemperatureHalf-Life (Days)Major Degradants
1.237°C3.2Hydrolyzed oxazole
7.437°C28.5None detected
9.037°C14.7De-esterified product

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